Home > Products > Screening Compounds P101589 > Estrone Sulfamate
Estrone Sulfamate -

Estrone Sulfamate

Catalog Number: EVT-8809143
CAS Number:
Molecular Formula: C18H23NO4S
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Estrone sulfamate is a synthetic derivative of estrone, a naturally occurring estrogen. It is characterized by the addition of a sulfamate group, which enhances its pharmacological properties. Estrone sulfamate is primarily studied for its potential in hormone replacement therapy and as an inhibitor of steroid sulfatase, an enzyme involved in the metabolism of estrogens. The compound has garnered interest due to its ability to modulate estrogenic activity in various tissues, making it a candidate for therapeutic applications in conditions influenced by estrogen levels.

Source and Classification

Estrone sulfamate is classified as an estrogen sulfamate, a subclass of steroidal compounds. It is synthesized from estrone through the reaction with sulfamoyl chloride or similar reagents. The compound belongs to a broader category of steroid sulfatase inhibitors, which are being explored for their roles in cancer treatment and hormone-related disorders. Its development has been motivated by the need for selective estrogen modulators that can provide therapeutic benefits while minimizing side effects associated with traditional estrogens.

Synthesis Analysis

Methods and Technical Details

The synthesis of estrone sulfamate has been optimized to improve yield and efficiency. A notable method involves the use of dimethylformamide as both a solvent and base, allowing for a scalable synthesis on a 100-gram scale. This approach utilizes 2,6-di-tert-butylpyridine as a base to facilitate the reaction between estrone and sulfamoyl chloride, effectively protecting hydroxy groups to prevent non-selective esterification and side reactions . The process has been refined to ensure high purity and yield, making it suitable for clinical applications.

Molecular Structure Analysis

Structure and Data

Estrone sulfamate has a molecular formula of C18_{18}H23_{23}N1_{1}O5_{5}S, featuring a steroid backbone typical of estrogens. The structural modifications include the sulfamate group attached to the hydroxyl position of the estrone molecule. This modification alters the compound's solubility and metabolic stability compared to its parent compound.

  • Molecular Weight: Approximately 357.44 g/mol
  • Structural Characteristics: The presence of the sulfamate group enhances its interaction with biological targets, particularly steroid sulfatase enzymes.
Chemical Reactions Analysis

Reactions and Technical Details

Estrone sulfamate undergoes various chemical reactions that are crucial for its biological activity. One significant reaction is its hydrolysis by steroid sulfatase, which releases estrone and activates its estrogenic effects . This mechanism highlights the role of estrone sulfamate as a prodrug, wherein it must be metabolized to exert its pharmacological effects effectively.

Additionally, research indicates that modifications to the sulfamate group can influence the compound's inhibitory potency against steroid sulfatase, suggesting potential avenues for developing more effective analogs .

Mechanism of Action

Process and Data

The primary mechanism of action for estrone sulfamate involves its inhibition of steroid sulfatase activity. By blocking this enzyme, estrone sulfamate prevents the conversion of estrone sulfate into active estrone, thereby modulating estrogen levels in tissues . This mechanism is particularly relevant in breast cancer treatment, where estrogen plays a critical role in tumor growth.

In vitro studies have demonstrated that estrone sulfamate can significantly inhibit cell proliferation in estrogen-sensitive breast cancer cell lines, indicating its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide; limited solubility in water.

Chemical Properties

  • Stability: Estrone sulfamate exhibits stability under physiological conditions but is susceptible to hydrolysis by steroid sulfatase.
  • pH Sensitivity: The compound's stability may vary with pH changes, which can affect its bioavailability.

Relevant analyses confirm that modifications to the structure can enhance or diminish these properties, impacting therapeutic efficacy .

Applications

Scientific Uses

Estrone sulfamate is primarily researched for its applications in:

  • Hormone Replacement Therapy: Due to its favorable pharmacokinetic profile compared to traditional estrogens.
  • Cancer Treatment: Particularly in breast cancer therapies where modulation of estrogen levels is critical.
  • Research Tool: Used in studies investigating estrogen metabolism and action mechanisms within various biological systems.

Clinical evaluations have highlighted its potential as a prodrug for delivering active estrogens selectively while minimizing systemic side effects associated with conventional hormone therapies .

Introduction to Estrone Sulfamate in Steroid Sulfatase Inhibition Research

Historical Context of Steroid Sulfatase Inhibitor Development

Steroid sulfatase (STS) catalyzes the hydrolysis of steroid sulfates (e.g., estrone sulfate, dehydroepiandrosterone sulfate) into biologically active unconjugated steroids. This enzymatic activity is a critical pathway for intracrine estrogen production in hormone-dependent malignancies such as breast, endometrial, and prostate cancers. Early STS inhibitors, exemplified by danazol (an isoxazole derivative of 17α-ethinyltestosterone), demonstrated only weak inhibitory activity in human studies and lacked therapeutic utility [1] [8]. The field advanced significantly in the 1990s with the strategic shift toward designing mechanism-based irreversible inhibitors. This effort aimed to overcome limitations in potency and metabolic stability inherent in first-generation compounds [6] [8].

The pivotal breakthrough occurred in 1994 with the synthesis of Estrone-3-O-sulfamate (EMATE), which exhibited unprecedented inhibitory potency. In human placental microsomes, EMATE demonstrated an IC₅₀ value of 80 nM, while in MCF-7 breast cancer cells, it achieved >99% inhibition of STS activity at a concentration of 0.1 μM. Crucially, EMATE functioned as a time- and concentration-dependent irreversible inhibitor, distinguishing it from earlier reversible analogs [2] [3] [8]. Its oral bioavailability was demonstrated in rodent models, where a single 10 mg/kg dose suppressed hepatic STS activity by >99%, with effects persisting for over seven days [4] [8]. However, despite its biochemical efficacy, EMATE displayed unexpected and potent estrogenic activity in vivo, exceeding even ethinylestradiol. This profound estrogenicity, later attributed to STS-mediated liberation of free estrone from the sulfamate prodrug, precluded its development as an anticancer agent but validated STS as a high-value therapeutic target [4] [7] [8].

EMATE’s limitations spurred the development of non-estrogenic, clinically viable STS inhibitors. This culminated in Irosustat (STX64, 667Coumate, BN83495), a tricyclic coumarin-based aryl O-sulfamate. Irosustat retained nanomolar inhibitory potency (IC₅₀ = 8 nM in placental microsomes) and oral bioavailability but lacked estrogenic effects, becoming the first STS inhibitor to enter clinical trials [3] [7] [8].

Table 1: Evolution of Key Steroid Sulfatase Inhibitors

GenerationRepresentative CompoundChemical ClassKey PropertiesLimitations
FirstDanazolIsoxazole SteroidWeak STS inhibition; Limited in vivo efficacyLow potency; Off-target effects
SecondEMATESteroidal Aryl SulfamateIrreversible; IC₅₀ = 80 nM (microsomes); Oral bioavailabilityPotent estrogenicity
ThirdIrosustatNon-Steroidal SulfamateIrreversible; IC₅₀ = 8 nM (microsomes); Non-estrogenicClinical efficacy under investigation

Role of Estrone Sulfamate in Redefining Aryl O-Sulfamate Pharmacophores

EMATE’s significance extends beyond its historical role as a potent STS inhibitor; it fundamentally established the aryl O-sulfamate group (–OSO₂NH₂) as a privileged pharmacophore for irreversible STS inhibition. Mechanistic studies revealed that EMATE acts as a substrate for STS. The enzyme catalyzes the elimination of the sulfamate group, generating a highly reactive quinone methide intermediate. This electrophilic species alkylates nucleophilic residues (e.g., lysine, histidine) within the STS active site, leading to permanent enzyme inactivation [3] [7]. This mechanism underpins the characteristic time- and concentration-dependent inhibition observed with EMATE and its analogs [2] [3].

The discovery of the sulfamate pharmacophore enabled extensive structure-activity relationship (SAR) studies to optimize potency and eliminate estrogenicity:

  • A-ring Modifications: Systematic substitution at the 2- and 4-positions of EMATE’s A-ring profoundly impacted both inhibitory potency and estrogen receptor (ER) binding. Introduction of strong electron-withdrawing groups at the 4-position (e.g., nitro) significantly enhanced potency (4-Nitro-EMATE IC₅₀ = 0.5 nM in microsomes), while 2-position substitutions (halogens, cyano) also improved activity over unsubstituted EMATE. Crucially, these modifications, particularly 2-alkyl or 2-halo groups, markedly reduced or abolished estrogenic activity. For instance, 2-n-propyl-EMATE and halogenated derivatives showed minimal ER binding while retaining nanomolar STS inhibition [4] [7].
  • D-ring Modifications: Altering the D-ring also proved effective in mitigating estrogenicity. Removal of the C17 carbonyl group (17-deoxy-EMATE) reduced potency but eliminated ER interaction. More radical changes, exemplified by replacing the D-ring with an N-substituted piperidinedione (e.g., STX213, IC₅₀ = 1 nM; STX1938, IC₅₀ = 35 pM), yielded exceptionally potent, non-estrogenic inhibitors. Increased lipophilicity in these analogs enhanced cellular uptake and target engagement [7].
  • Pharmacophore Decoupling and Diversification: The recognition that the aryl O-sulfamate moiety itself confers STS inhibitory activity, largely independent of the steroidal scaffold, was transformative. This principle enabled the design of potent non-steroidal inhibitors like Irosustat. Furthermore, it facilitated the creation of multi-targeting agents:
  • Dual Aromatase-Steroid Sulfatase Inhibitors (DASIs): Compounds incorporating the sulfamate pharmacophore onto known aromatase inhibitor scaffolds (e.g., analogs of vorozole, letrozole) were developed to simultaneously block both estrogen biosynthesis pathways [3] [7].
  • Microtubule Disruptors: Structural hybridization of the sulfamate group with combretastatin A-4 yielded compounds (e.g., STX140) that potently inhibit STS and disrupt microtubule dynamics, showing efficacy in hormone-independent cancer models [3] [7].

Table 2: Impact of Structural Modifications on Estrone Sulfamate (EMATE) Properties

Modification SiteExample Substituent/ChangeEffect on STS IC₅₀ (vs EMATE)Effect on EstrogenicityNotes
4-Position (A-ring)Nitro (-NO₂)>> Increased (0.5 nM)Significantly ReducedStrong electron-withdrawing group enhances mechanism
2-Position (A-ring)Bromo (-Br)IncreasedAbolishedBalances potency and lack of estrogenicity
2-Position (A-ring)n-Propyl (-CH₂CH₂CH₃)Slightly ReducedAbolishedImproved pharmaceutical properties
17-Position (D-ring)Deletion of C=O (17-deoxy)ReducedAbolishedConfirms C17 not essential for STS binding
D-ring Replacement16,17-Seco-imide (STX213)Retained/Increased (1 nM)AbsentHigh lipophilicity enhances cell penetration

The aryl O-sulfamate pharmacophore, pioneered by EMATE, exhibits remarkable versatility, operating through distinct mechanisms (STS inhibition, carbonic anhydrase inhibition, NEDD8-activating enzyme inhibition) and conferring favorable pharmacokinetic properties like oral absorption and metabolic stability [3] [7]. While EMATE itself was unsuitable for oncology, its legacy is evident in clinical candidates like Irosustat for hormone-dependent cancers and PGL2001 (E2MATE) – an estradiol sulfamate derivative exploiting STS-mediated activation for uterine-targeted estrogen delivery in endometriosis therapy [3] [7]. EMATE thus redefined the medicinal chemistry of STS inhibition, establishing a foundational pharmacophore that continues to drive therapeutic innovation in oncology and women’s health.

Properties

Product Name

Estrone Sulfamate

IUPAC Name

(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfamate

Molecular Formula

C18H23NO4S

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22)

InChI Key

RVKFQAJIXCZXQY-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.